Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate
Overview
Description
Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate, or sodium acetamido-trihydroxy-hexan-3-yl sulfate, is a small molecule compound that is commonly used in laboratory experiments. It is a white, water-soluble powder with a molecular weight of 288.3 g/mol. Sodium acetamido-trihydroxy-hexan-3-yl sulfate has a wide range of applications in the fields of chemistry, biology, and biochemistry. It has been used as a reagent in the synthesis of various compounds, as a buffer in chromatographic separations, and as a substrate in enzyme assays. In addition, it has been used to study the structure and function of proteins and other biological molecules.
Scientific Research Applications
Biochemical Parameter Analysis
Research has explored the use of sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate, a compound structurally related to Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate, in the analysis of serum biochemical parameters. This compound has shown potential as an antioxidant and immune-modulating agent (Danilchenko, 2017).
Synthesis of Sodium Polyhydroxysterols Sulfated
In the field of organic chemistry and biomedicine, the synthesis of sodium polyhydroxysterols sulfated, which are structurally related to the sodium compound , has garnered attention. These substances exhibit biological activities against cancer and micropathogens (Jian-guo, 2008).
Crystallization Studies
Research has investigated the molar enthalpies of crystallization of related sodium-based compounds in different sulfate aqueous solutions, highlighting their potential in the study of exothermic crystallization processes (Su & Wang, 2010).
Dermatan Sulfate Fragment Synthesis
The synthesis of sodium 2-acetamido-2-deoxy-4-O-sulfonato-β-D-galactopyranosyl compounds, which are part of dermatan sulfate, has been reported. This synthesis is crucial for understanding the structure and function of dermatan sulfate, a molecule related to the sodium compound (Barroca & Jacquinet, 2000).
Influenza Neuraminidase Inhibitors
Research on (+/-)-(2R,3R,5R)-[2-(1'-S-acetamido-3'-methyl)butyl-3-methoxycarbonyl]tetrahydrofuran-5-carboxylic acid, a compound structurally similar to the sodium compound, has been conducted to explore its efficacy as an inhibitor of influenza neuraminidase. This research is significant in the context of developing new antiviral agents (Wang et al., 2005).
Properties
IUPAC Name |
sodium;[(2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO9S.Na/c1-4(12)9-5(2-10)7(14)8(6(13)3-11)18-19(15,16)17;/h2,5-8,11,13-14H,3H2,1H3,(H,9,12)(H,15,16,17);/q;+1/p-1/t5-,6+,7+,8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHKQQNDEAKHNF-SZPCUAKFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)OS(=O)(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNaO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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